2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of an indole ring, an isoxazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1-ethyl-1H-indole, is synthesized through the Fischer indole synthesis or other suitable methods.
Thioether Formation: The indole derivative is then reacted with a suitable thiolating agent, such as thiourea, under basic conditions to form the thioether linkage.
Acetamide Formation: The thioether intermediate is further reacted with 5-methylisoxazole-3-carboxylic acid or its derivatives in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the isoxazole ring or the thioether linkage, resulting in different reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce thioether-reduced analogs.
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, targeting specific enzymes involved in disease pathways.
Protein Binding: It can interact with proteins, affecting their function and stability.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Diagnostics: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Polymer Synthesis: The compound can be utilized in the synthesis of polymers with specific properties for industrial applications.
Agriculture: It may have applications in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
- 2-((1-methyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- 2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-phenylisoxazol-3-yl)acetamide
- 2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-4-yl)acetamide
Comparison: Compared to similar compounds, 2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide exhibits unique properties due to the specific substitution pattern on the indole and isoxazole rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-3-19-9-14(12-6-4-5-7-13(12)19)22-10-16(20)17-15-8-11(2)21-18-15/h4-9H,3,10H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIWWCRUSCJZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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